Fmoc-L-3-Benzothienylalanine
Overview
Description
Fmoc-L-3-Benzothienylalanine: is a derivative of alanine, an amino acid, where the side chain is substituted with a benzothienyl group. The compound is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis to protect the amino group during the coupling reactions. This compound is particularly useful in proteomics studies and solid-phase peptide synthesis techniques due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-L-3-Benzothienylalanine typically involves the following steps:
Formation of the Benzothienyl Group: The benzothienyl group is synthesized through a series of reactions starting from thiophene derivatives.
Coupling with Alanine: The benzothienyl group is then coupled with alanine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Fmoc-L-3-Benzothienylalanine can undergo oxidation reactions, particularly at the benzothienyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothienyl group, converting it to a more saturated form.
Substitution: The compound can undergo substitution reactions, especially at the benzothienyl group, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated benzothienyl derivatives.
Substitution: Various substituted benzothienylalanine derivatives.
Scientific Research Applications
Chemistry: Fmoc-L-3-Benzothienylalanine is extensively used in solid-phase peptide synthesis, where it serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. The benzothienyl group can act as a probe to investigate the binding sites and mechanisms of various biological molecules .
Medicine: It can be incorporated into peptide-based drugs to enhance their stability, bioavailability, and target specificity .
Industry: In the industrial sector, this compound is used in the production of specialized peptides for various applications, including cosmetics, food additives, and pharmaceuticals .
Mechanism of Action
The mechanism of action of Fmoc-L-3-Benzothienylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The benzothienyl group can interact with various molecular targets, including enzymes and receptors, modulating their activity. The Fmoc group provides protection during synthesis and can be removed under basic conditions to reveal the free amino group for further reactions .
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Similar in structure but with a phenyl group instead of a benzothienyl group.
Fmoc-L-Tyrosine: Contains a phenolic hydroxyl group, offering different reactivity and properties.
Fmoc-L-Tryptophan: Features an indole group, providing unique electronic and steric effects.
Uniqueness: Fmoc-L-3-Benzothienylalanine is unique due to the presence of the benzothienyl group, which imparts distinct electronic properties and reactivity compared to other aromatic amino acids. This uniqueness makes it valuable in the design of peptides with specific functions and properties .
Properties
IUPAC Name |
(2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO4S/c28-25(29)23(13-16-15-32-24-12-6-5-7-17(16)24)27-26(30)31-14-22-20-10-3-1-8-18(20)19-9-2-4-11-21(19)22/h1-12,15,22-23H,13-14H2,(H,27,30)(H,28,29)/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIZNDWONIMCGM-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CSC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CSC5=CC=CC=C54)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939015 | |
Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177966-60-8 | |
Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]benzo[b]thiophene-3-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=177966-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Benzothiophen-3-yl)-N-{[(9H-fluoren-9-yl)methoxy](hydroxy)methylidene}alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-3-(1-benzothiophen-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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